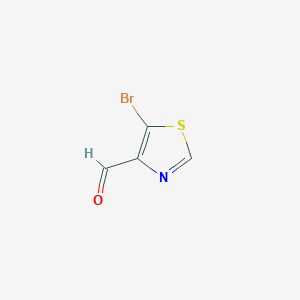
5-iodo-3-phenyl-1,2,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-iodo-3-phenyl-1,2,4-thiadiazole is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are organoheterocyclic compounds containing a ring of three nitrogen atoms, one sulfur atom, and one carbon atom .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves the use of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine affords the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNc1nc(ns1)-c2ccccc2 . This indicates that the molecule contains a nitrogen atom (N), a carbon atom ©, a sulfur atom (S), and a phenyl group (c2ccccc2) in its structure .
Safety and Hazards
5-phenyl-1,3,4-thiadiazole-2-thiol, a similar compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
While specific future directions for 5-iodo-3-phenyl-1,2,4-thiadiazole are not available, research into 1,3,4-thiadiazole derivatives continues to be a topic of interest due to their wide range of biological properties . Further studies could focus on exploring their potential applications in medicinal chemistry.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-iodo-3-phenyl-1,2,4-thiadiazole involves the reaction of 5-amino-3-phenyl-1,2,4-thiadiazole with iodine in the presence of a suitable oxidizing agent.", "Starting Materials": [ "5-amino-3-phenyl-1,2,4-thiadiazole", "Iodine", "Oxidizing agent" ], "Reaction": [ "To a solution of 5-amino-3-phenyl-1,2,4-thiadiazole in a suitable solvent, add iodine and an oxidizing agent.", "Heat the reaction mixture at a suitable temperature for a suitable time.", "Cool the reaction mixture and filter the resulting solid.", "Wash the solid with a suitable solvent and dry to obtain 5-iodo-3-phenyl-1,2,4-thiadiazole." ] } | |
CAS-Nummer |
1596000-16-6 |
Molekularformel |
C8H5IN2S |
Molekulargewicht |
288.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



